Diltiazem Hydrochloride

Description

This compound is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride. A calcium-channel blocker and vasodilator, it is used in the management of angina pectoris and hypertension. It has a role as an antihypertensive agent, a vasodilator agent and a calcium channel blocker. It contains a diltiazem(1+). It is an enantiomer of an ent-diltiazem hydrochloride.

This compound is a benzothiazepine calcium channel blocking agent. This compound inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 4 approved and 6 investigational indications.

Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

See also: Diltiazem (has active moiety); Diltiazem Malate (related).

Structure

3D Structure of Parent

Properties

IUPAC Name |

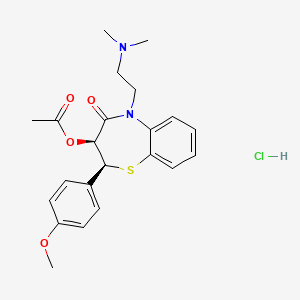

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 |

Source

|

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 |

Source

|

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 |

Source

|

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diltiazem Hydrochloride's Mechanism of Action on L-type Calcium Channels: A Technical Guide

<

Abstract

Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone therapeutic agent for managing cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3] Its clinical efficacy is rooted in its specific interaction with L-type voltage-gated calcium channels (CaV1.2), leading to a reduction in calcium ion influx in cardiac and vascular smooth muscle cells.[4][5] This in-depth technical guide provides a comprehensive examination of the molecular mechanisms underpinning diltiazem's action. We will explore the specific binding site, the principles of state-dependent channel modulation, and the allosteric interactions that define its pharmacological profile. Furthermore, this guide details the key experimental methodologies—patch-clamp electrophysiology and radioligand binding assays—that have been instrumental in elucidating this mechanism, offering actionable protocols for researchers in the field.

Introduction: The L-type Calcium Channel (LTCC)

Voltage-gated calcium channels are critical transmembrane proteins that mediate calcium influx in response to membrane depolarization, thereby regulating a host of physiological processes including muscle contraction, hormone secretion, and gene expression.[6] The L-type calcium channel (LTCC), particularly the CaV1.2 isoform, is the primary subtype found in cardiac and smooth muscle cells.[6]

The CaV1.2 channel is a heteromultimeric protein complex, but its core functionality resides in the α1 subunit, which forms the ion-conducting pore and contains the voltage sensor and binding sites for pharmacological agents.[5][6][7] The α1 subunit is organized into four homologous domains (I-IV), each comprising six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central pore, while the S4 segment acts as the primary voltage sensor.

Diltiazem's Core Mechanism of Action

Diltiazem is classified as a non-dihydropyridine calcium channel blocker.[2][3] Unlike dihydropyridines which primarily target vascular smooth muscle, diltiazem exhibits an intermediate specificity, affecting both cardiac and vascular smooth muscle.[8] Its mechanism is multifaceted, revolving around direct pore block and allosteric modulation of channel gating.

The Benzothiazepine Binding Site

Structural and mutagenesis studies have precisely mapped the diltiazem binding site to the inner pore of the CaV1.2 α1 subunit.[9] It is located in the central cavity, just below the ion selectivity filter, and is formed by amino acid residues from the pore-lining S6 transmembrane segments of domains III (IIIS6) and IV (IVS6).[5][6][7][9][10] Key residues, such as Phe1164 and Val1165 in domain IIIS6, have been identified as critical for diltiazem sensitivity.[7][10] This binding pocket partially overlaps with that of another class of calcium channel blockers, the phenylalkylamines (e.g., verapamil).[1][9]

Upon binding, diltiazem physically obstructs the ion conduction pathway, preventing Ca2+ from passing through the channel.[1][9] The tertiary amino group of the diltiazem molecule projects into the selectivity filter, directly interfering with calcium ion coordination.[1][9]

State-Dependent Binding and Use-Dependence

A crucial aspect of diltiazem's mechanism is its state-dependent affinity for the L-type calcium channel. The drug exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[5][11]

-

Resting State: At negative membrane potentials, when the channel is closed, diltiazem's affinity is low.

-

Open/Inactivated States: Upon membrane depolarization (e.g., during a cardiac action potential), the channels open and subsequently enter an inactivated state. Diltiazem binds preferentially to these conformations.[11]

This state-dependent binding leads to the phenomenon of use-dependence or frequency-dependence .[6][9] Tissues that are more frequently depolarized, such as the heart during tachycardia, will have their channels in the open and inactivated states more often. This provides more opportunities for diltiazem to bind, thus enhancing the blocking effect at higher heart rates.[6][11] This mechanism is fundamental to its antiarrhythmic properties.[6] Diltiazem binding stabilizes the inactivated state, which slows the recovery of the channel back to the resting state, further reducing channel availability for subsequent depolarizations.[5]

Allosteric Modulation

Diltiazem's interaction with the LTCC is not isolated. It engages in complex allosteric communication with other drug binding sites. Notably, diltiazem binding positively modulates the binding of dihydropyridines (e.g., amlodipine, nitrendipine).[9][12] This means that when diltiazem is bound, the affinity of the channel for dihydropyridines increases.[9] Structural studies suggest that diltiazem can induce global conformational changes in the channel protein, which in turn alters the shape of the distant dihydropyridine binding site, making it more favorable for binding.[9][13]

Experimental Validation & Methodologies

The intricate details of diltiazem's mechanism have been elucidated through sophisticated experimental techniques. The following sections provide an overview and standardized protocols for the two primary methods used in this field.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology in real-time.[14][15] It allows for the direct measurement of ionic currents flowing through channels in a single cell.

Causality Behind Experimental Choices: The whole-cell configuration is typically used to study the effect of diltiazem on the total L-type calcium current in a cell, such as a cardiomyocyte.[16] A voltage-clamp protocol is essential to control the membrane potential, allowing the investigator to selectively open and close the channels and observe how the drug affects the resulting current. To study use-dependence, a train of depolarizing pulses is applied. A drug that exhibits use-dependence, like diltiazem, will show a progressive increase in channel block with each pulse in the train.

-

Cell Preparation: Isolate cardiomyocytes or use a suitable cell line (e.g., tsA-201) transiently expressing the CaV1.2 channel subunits (α1, β, and α2δ).[17] Plate cells on glass coverslips suitable for microscopy.

-

Solution Preparation:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH. Barium is often substituted for calcium to increase current amplitude and eliminate calcium-dependent inactivation.[18]

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium channels, isolating the calcium channel current.

-

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.[15]

-

Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

-

Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.[14]

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[15]

-

-

Voltage Protocol & Data Acquisition:

-

Hold the cell at a negative potential (e.g., -80 mV) to keep channels in the resting state.

-

To measure tonic block, apply a depolarizing step (e.g., to +10 mV for 200 ms) before and after drug application.

-

To measure use-dependent block, apply a train of depolarizing pulses (e.g., 200 ms pulses to +10 mV at a frequency of 1 Hz) in the presence of diltiazem.

-

Acquire and analyze the data using appropriate software (e.g., pCLAMP). The peak current amplitude at each pulse is measured to determine the extent of block.

-

Radioligand Binding Assays

Radioligand binding assays are powerful biochemical tools used to quantify drug-receptor interactions.[19] They provide data on binding affinity (Kd), receptor density (Bmax), and can reveal allosteric interactions between different binding sites.[19]

Causality Behind Experimental Choices: To study diltiazem's effect, a competition binding assay is performed. A radiolabeled ligand that binds to a known site on the LTCC (e.g., [3H]nitrendipine for the dihydropyridine site) is used.[12] Increasing concentrations of unlabeled diltiazem are added to see how it affects the binding of the radioligand. Since diltiazem allosterically enhances dihydropyridine binding, it is expected to increase the amount of bound [3H]nitrendipine at certain concentrations. This self-validating system confirms the allosteric mechanism; a competitive inhibitor would simply displace the radioligand.

-

Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) in a cold buffer and prepare a membrane fraction by differential centrifugation.[12][20] Determine the protein concentration of the final membrane suspension.

-

Assay Setup:

-

Set up assay tubes in triplicate.

-

To each tube, add:

-

Membrane preparation (e.g., 50-100 µg of protein).

-

A fixed concentration of radioligand (e.g., [3H]nitrendipine at a concentration near its Kd).

-

Varying concentrations of unlabeled diltiazem.

-

Assay buffer to reach a final volume.

-

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like nifedipine).

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12][20]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.[20]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the diltiazem concentration.

-

Analyze the data using non-linear regression to determine the EC50 (concentration of diltiazem that produces half-maximal enhancement of radioligand binding).

-

Quantitative Pharmacology

The interactions of diltiazem with the L-type calcium channel can be quantified to define its potency and affinity. These values are critical for drug development and for understanding its therapeutic window.

| Parameter | Description | Typical Value Range | Experimental Method | Reference |

| IC50 (Tonic Block) | Concentration causing 50% inhibition of current from a resting state. | 20 - 50 µM | Patch-Clamp | [9] |

| IC50 (Use-Dependent) | Concentration causing 50% inhibition during repetitive stimulation. | Significantly lower than tonic block IC50. | Patch-Clamp | [6][7] |

| pIC50 ([3H]diltiazem) | Negative log of the IC50 for diltiazem displacing itself. | ~6.87 | Radioligand Binding | [12] |

| EC50 (DHP enhancement) | Concentration causing half-maximal enhancement of dihydropyridine binding. | Varies with conditions | Radioligand Binding | [12] |

Conclusion and Future Directions

The mechanism of action of this compound on L-type calcium channels is a well-defined process characterized by state-dependent binding to the inner pore of the channel, leading to physical blockade and allosteric modulation.[9] Its preference for the open and inactivated channel states underlies the clinically important phenomena of use-dependence and tissue selectivity.[5][11] The experimental protocols detailed herein—patch-clamp electrophysiology and radioligand binding—remain the foundational tools for investigating these interactions.

Future research will likely focus on leveraging high-resolution structural biology techniques, such as cryo-electron microscopy, to capture "snapshots" of diltiazem bound to the CaV1.2 channel in its different conformational states. This could provide an even more precise atomic-level understanding of its mechanism and pave the way for the rational design of next-generation calcium channel blockers with enhanced specificity and improved therapeutic profiles.

References

-

Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2019). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Molecular Pharmacology, 96(4), 485–492. [Link]

-

Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2019). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. PubMed. [Link]

-

Kraus, R. L., Hering, S., Grabner, M., Ostler, D., & Striessnig, J. (1998). Molecular mechanism of diltiazem interaction with L-type Ca2+ channels. The Journal of biological chemistry, 273(42), 27205–27212. [Link]

-

Herman, R., & Broder, M. (2007). Drug Class Review: Calcium Channel Blockers: Final Report. Oregon Health & Science University. [Link]

-

RegisteredNurseRN. (2019). Calcium Channel Blockers Mechanism of Action Pharmacology Nursing (Non) Dihydropyridine. YouTube. [Link]

-

Beyl, S., Timin, E. N., Kovar, F. M., Stary-Weinzinger, A., Hohaus, A., & Hering, S. (2011). Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. British journal of pharmacology, 162(3), 666–676. [Link]

-

Aroonsirisap, N., & Downey, L. A. (2024). Calcium Channel Blockers. StatPearls Publishing. [Link]

-

Mori, H., et al. (2021). Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2 Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina. International Heart Journal, 62(4), 910-918. [Link]

-

Gao, C. (2023). Calcium Channel Blockers: Unraveling the Mechanism and Therapeutic Applications in Cardiovascular Medicine. Cardiovascular Pharmacology: Open Access, 12(359). [Link]

-

Aslam, F., et al. (2023). HALLMARKS OF CALCIUM CHANNEL BLOCKERS: A REVIEW. ResearchGate. [Link]

-

Smirnov, S. V., & Aaronson, P. I. (1998). pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes. European journal of pharmacology, 360(1), 81–90. [Link]

-

Tang, L., et al. (2019). Structural basis for allosteric interactions between diltiazem and dihydropyridines bound to CavAb. ResearchGate. [Link]

-

PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2013). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Iranian journal of basic medical sciences, 16(12), 1261–1267. [Link]

-

Dilmac, N. (2003). Drug modulation of L-type calcium channels: Role of pore residues on channel block. Purdue University e-Pubs. [Link]

-

Zhang, H. Y., et al. (2008). Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Ca(v)1.2 calcium channels. British journal of pharmacology, 155(5), 734–745. [Link]

-

Berjukow, S., et al. (2000). On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research, 86(9), 947-953. [Link]

-

Kraus, R. L., et al. (1998). Molecular Mechanism of Diltiazem Interaction with L-type Ca2+ Channels. ResearchGate. [Link]

-

Med-Peds whiteboard. (2024). How Verapamil and Diltiazem Work | Non-DHP Calcium Channel Blockers Explained. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Hashimoto, Y., et al. (2000). Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes. European journal of pharmacology, 391(1-2), 135–142. [Link]

-

Gu, C., et al. (2018). Electrophysiology of Single Cardiomyocytes: Patch Clamp and Other Recording Methods. SpringerLink. [Link]

-

Cellular Dynamics International. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Fujifilm. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

-

Schoemaker, H., & Langer, S. Z. (1987). Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. Journal of cardiovascular pharmacology, 9(2), 173–180. [Link]

-

McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Springer Nature Experiments. [Link]

Sources

- 1. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Class Review: Calcium Channel Blockers: Final Report [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 16. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Drug modulation of L-type calcium channels: Role of pore residues on c" by Nejmi Dilmac [docs.lib.purdue.edu]

- 18. ahajournals.org [ahajournals.org]

- 19. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 20. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Diltiazem Hydrochloride in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance and Preclinical Imperative of Diltiazem

Diltiazem hydrochloride, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including angina pectoris and hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes in preclinical models is paramount for predicting human pharmacokinetics, evaluating potential drug-drug interactions, and ensuring the safety and efficacy of novel formulations. This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of diltiazem, synthesizing data from various animal models and in vitro systems to offer actionable insights for drug development professionals.

Diltiazem is well-absorbed after oral administration but is subject to a significant first-pass effect, leading to an absolute bioavailability of approximately 40% in humans.[3] It is extensively metabolized in the liver, with less than 5% of the unchanged drug being excreted in the urine.[4][5] The primary metabolic pathways involve deacetylation, N-demethylation, and O-demethylation.[6] These metabolic processes are also observed in preclinical animal models, although quantitative differences exist.[4]

I. Absorption and Distribution: Bioavailability and Tissue Penetration

Following oral administration in preclinical species such as rodents and canines, diltiazem is well-absorbed.[6] However, it undergoes extensive first-pass metabolism, a critical factor to consider when extrapolating oral dosage forms from animal models to humans.[6] The bioavailability of diltiazem can be influenced by the route of administration, with parenteral routes resulting in significantly higher plasma concentrations compared to oral administration in rats.[7]

Diltiazem is extensively distributed throughout the body and exhibits protein binding that varies across species, ranging from 52% to 81%.[6] This highlights the importance of determining species-specific protein binding to accurately interpret pharmacokinetic data and predict human exposure.

II. Metabolism: A Complex Web of Biotransformation

The metabolism of diltiazem is a complex process primarily occurring in the liver and to some extent in the small intestine, mediated by cytochrome P450 (CYP) enzymes and carboxylesterases.[6][8]

Key Metabolic Pathways

The principal metabolic pathways for diltiazem in preclinical models and humans are:

-

Deacetylation: This pathway leads to the formation of deacetyl diltiazem (M1), an active metabolite.[4][9]

-

N-demethylation: This results in the formation of N-desmethyl diltiazem (MA), another pharmacologically active metabolite.[4][9][10]

-

O-demethylation: This pathway produces O-desmethyl diltiazem.[6]

-

Oxidative Deamination: In rats, oxidative deamination of the dimethylaminoethyl group by microsomal cytochrome P-450 leads to the formation of acidic metabolites.[11]

The interplay of these pathways results in a diverse array of metabolites, some of which retain pharmacological activity. For instance, desacetyl diltiazem possesses 25% to 50% of the coronary vasodilator potency of the parent drug.[3]

The Role of Cytochrome P450 Enzymes

The CYP3A subfamily, particularly CYP3A4 in humans, plays a crucial role in the N-demethylation of diltiazem.[10] Diltiazem and its N-demethylated metabolites are also inhibitors of CYP3A4, which can lead to clinically significant drug-drug interactions.[10][12][13][14] Preclinical studies using liver microsomes are essential for characterizing the inhibitory potential of diltiazem and its metabolites on various CYP isoforms.[15][16][17] Interestingly, diltiazem can also form a metabolite-inhibitor complex with CYP3A, leading to time-dependent inhibition.[18]

Species Differences in Metabolism

Significant quantitative differences in metabolite profiles are observed across preclinical species. In dogs, N-monodesmethyl diltiazem (MA) is the most abundant plasma metabolite, whereas in rabbits and rats, deacetyl diltiazem (M1) and deacetyl N-monodesmethyl diltiazem (M2) are more prominent, respectively.[4] Spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats have been shown to have metabolic profiles of diltiazem that are closer to humans than Sprague-Dawley rats, suggesting they may be more suitable models for certain preclinical studies.[9]

III. Excretion: The Final Clearance

The metabolites of diltiazem are eliminated from the body through both urine and feces, indicating that biliary excretion is a significant pathway.[6] There is also evidence suggesting the potential for enterohepatic cycling, which can influence the drug's overall exposure and elimination half-life.[6]

IV. Preclinical Models and Experimental Protocols

A robust preclinical assessment of diltiazem's pharmacokinetics and metabolism involves a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the metabolic pathways of diltiazem and identify the cytochrome P450 enzymes involved.

Protocol:

-

Preparation of Liver Microsomes: Obtain liver tissue from the preclinical species of interest (e.g., rat, dog, monkey). Homogenize the tissue and perform differential centrifugation to isolate the microsomal fraction.

-

Incubation: Incubate this compound with the prepared liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

-

Sample Analysis: At various time points, quench the reaction and extract the parent drug and its metabolites. Analyze the samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22][23]

-

Enzyme Inhibition Studies: To identify the specific CYP enzymes involved, conduct incubations in the presence of selective CYP inhibitors.[10]

In Vivo Pharmacokinetic Studies in a Rodent Model

Objective: To determine the pharmacokinetic parameters of diltiazem and its major metabolites after administration.

Protocol:

-

Animal Model: Select a suitable rodent model, such as Sprague-Dawley rats.[24][25]

-

Drug Administration: Administer a defined dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points post-dose.

-

Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples for the concentrations of diltiazem and its metabolites using a validated analytical method.

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[9]

V. Data Presentation and Visualization

Comparative Pharmacokinetic Parameters of Diltiazem in Preclinical Species

| Parameter | Rat | Dog |

| t1/2 (hours) | ~3.7 (single dose)[24] | ~2.24[6] |

| Plasma Clearance | High | High (dependent on hepatic blood flow)[6] |

| Major Plasma Metabolites | M2, M1[4][25] | MA[4] |

Note: These values are approximate and can vary based on the study design, dose, and analytical methods.

Diagrams

Caption: Major metabolic pathways of diltiazem.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

VI. Conclusion and Future Directions

The preclinical evaluation of this compound's pharmacokinetics and metabolism is a multifaceted endeavor that requires a deep understanding of species-specific differences and the underlying enzymatic pathways. The insights gained from these studies are crucial for guiding clinical trial design, predicting potential drug interactions, and ultimately ensuring patient safety. Future research should continue to explore the role of transporters in diltiazem disposition and further refine in vitro-in vivo correlation models to enhance the predictive power of preclinical data.

References

-

Sutton, D., Butler, A. M., Nadin, L., & Murray, M. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. [Link]

-

Piepho, R. W., Bloedow, D. C., Lacz, J. P., Runser, D. J., Dimmit, D. C., & Browne, R. K. (1982). Pharmacokinetics of diltiazem in selected animal species and human beings. The American Journal of Cardiology, 49(3), 525-528. [Link]

-

Sugihara, K., Sugawara, Y., & Ando, H. (1984). Metabolism of diltiazem. III. Oxidative deamination of diltiazem in rat liver microsomes. Journal of Pharmacobio-Dynamics, 7(12), 922-929. [Link]

-

Yeo, K. R., & Lennard, M. S. (2001). Intravenous diltiazem and CYP3A-mediated metabolism. British Journal of Clinical Pharmacology, 51(6), 609-612. [Link]

-

Ascalone, V., & Flaminio, L. (1982). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 362-368. [Link]

-

Shafi, N., & Siddiqui, F. A. (2015). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. [Link]

-

Yeung, P. K., Buckley, S. J., & Feng, J. D. (2009). Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo. Methods and Findings in Experimental and Clinical Pharmacology, 31(1), 19-24. [Link]

-

Yeung, P. K., Mosher, S. J., & Pollak, P. T. (1990). Species comparison of pharmacokinetics and metabolism of diltiazem in humans, dogs, rabbits, and rats. Drug Metabolism and Disposition, 18(6), 1055-1059. [Link]

-

Gorski, J. C., Jones, D. R., Wrighton, S. A., & Hall, S. D. (1999). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. Journal of Pharmacology and Experimental Therapeutics, 288(1), 198-206. [Link]

-

Der Pharma Chemica. (2014). HPLC method development for the simultaneous determination and validation of this compound and its major metabolite de. Der Pharma Chemica, 6(5), 332-343. [Link]

-

Semantic Scholar. (n.d.). An HPLC Method for the Determination of Diltiazem and Three of its Metabolites in Serum. Retrieved from [Link]

-

Rivai, H., & Nofita, R. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. [Link]

-

Renton, K. W. (1984). Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil. Biochemical Pharmacology, 33(3), 499-503. [Link]

-

Jones, D. R., Gorski, J. C., Haehner-Daniels, B. D., & Hall, S. D. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116-1125. [Link]

-

Yeung, P. K., Feng, J. D., & Buckley, S. J. (2007). Pharmacokinetics and metabolism of diltiazem in rats: comparing single vs repeated subcutaneous injections in vivo. Biopharmaceutics & Drug Disposition, 28(7), 403-407. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Metabolism of Diltiazem Following Multiple Doses:Comparing Normotensive Rat vs. Hypertensive Rat Models In vivo. Retrieved from [Link]

-

Al-Jenoobi, F. I., Al-Mohizea, A. M., Ahad, A., & Alam, M. A. (2020). Drug interactions of non-dihydropyridine calcium channel blockers involving CYP3A enzymes and P-gp. Biointerface Research in Applied Chemistry, 10(2), 5134-5141. [Link]

-

ElectronicsAndBooks. (n.d.). Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). CARDIZEM® (this compound) Direct Compression Tablets Rx only. Retrieved from [Link]

-

Tsui, B. C., Feng, J. D., Buckley, S. J., & Yeung, P. K. (1994). Pharmacokinetics and metabolism of diltiazem in rats following a single intra-arterial or single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 19(4), 369-373. [Link]

-

Suzuki, T., Ishigai, M., & Igarashi, T. (2001). COMPARATIVE EVALUATION OF DILTIAZEM METABOLISM IN VARIOUS IN VITRO PREPARATIONS FROM THE RAT SMALL INTESTINE. J-Stage. [Link]

-

Yeung, P. K., & Tsui, B. C. (1997). Pharmacokinetics and haemodynamic effect of diltiazem in rats: effect of route of administration. Journal of Pharmacy and Pharmacology, 49(10), 1017-1021. [Link]

-

Andersson, K. E. (1985). Preclinical pharmacology of diltiazem. Acta Pharmacologica et Toxicologica, 57(S2), 1-9. [Link]

-

Umeda, T., & Watanabe, T. (1987). Inhibitory effect of diltiazem on diazepam metabolism in the mouse hepatic microsomes. Japanese Journal of Pharmacology, 43(3), 323-326. [Link]

-

Yeung, P. K., Montague, T. J., Tsui, B., & Hansen, B. (1989). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. Journal of Clinical Pharmacology, 29(10), 930-935. [Link]

-

Yeo, K. R., & Lennard, M. S. (2001). Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes. British Journal of Clinical Pharmacology, 51(5), 449-455. [Link]

-

Senda, C., Akai, S., & Itoh, S. (1997). Pharmacokinetics of diltiazem and its metabolites in dogs after oral administration of a multiparticulate sustained-release preparation. Biological & Pharmaceutical Bulletin, 20(2), 163-169. [Link]

-

Drugs.com. (n.d.). This compound CD Disease Interactions. Retrieved from [Link]

-

SingleCare. (2024, January 23). Diltiazem interactions to avoid. Retrieved from [Link]

-

Drugs.com. (n.d.). This compound XR Interactions. Retrieved from [Link]

-

Ashfaq, M., & Khan, I. U. (2007). In vitro interaction studies of diltiazem with NSAID's using UV spectrophotometry and RP-HPLC techniques. Journal of the Chemical Society of Pakistan, 29(4), 335-341. [Link]

Sources

- 1. Preclinical pharmacology of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro interaction studies of diltiazem with NSAID's using UV spectrophotometry and RP-HPLC techniques [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Species comparison of pharmacokinetics and metabolism of diltiazem in humans, dogs, rabbits, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and haemodynamic effect of diltiazem in rats: effect of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of diltiazem. III. Oxidative deamination of diltiazem in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravenous diltiazem and CYP3A-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of diltiazem on diazepam metabolism in the mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. | Semantic Scholar [semanticscholar.org]

- 19. High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. An HPLC Method for the Determination of Diltiazem and Three of its Metabolites in Serum | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetics and metabolism of diltiazem in rats: comparing single vs repeated subcutaneous injections in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics and metabolism of diltiazem in rats following a single intra-arterial or single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diltiazem Hydrochloride's Effects on Vascular Smooth Muscle Relaxation

Introduction: The Clinical Significance of Vasodilation

Diltiazem hydrochloride, a member of the non-dihydropyridine calcium channel blocker class, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3][4] Its therapeutic efficacy is fundamentally linked to its ability to induce relaxation of vascular smooth muscle, leading to vasodilation.[2][5][] This guide provides a detailed exploration of the molecular mechanisms underpinning diltiazem's action and outlines robust experimental protocols for its investigation in a research setting.

Chemically, diltiazem is a benzothiazepine derivative.[1][4] It is a white to off-white crystalline powder that is soluble in water, methanol, and chloroform.[7][8][9][10] Diltiazem is extensively metabolized by the liver and excreted by the kidneys and in bile.[7][9][10]

Part 1: The Molecular Ballet of Vascular Smooth Muscle Contraction and Diltiazem's Intervention

The Calcium-Dependent Contraction Cascade

Vascular smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca2+]i).[11][12][13] This influx of calcium can be triggered by electrical, chemical, or mechanical stimuli.[13] The key steps are as follows:

-

Calcium Influx : Depolarization of the smooth muscle cell membrane opens voltage-gated L-type calcium channels, allowing extracellular Ca2+ to enter the cell.[3][12][13]

-

Calmodulin Activation : The influx of Ca2+ leads to its binding with the intracellular protein calmodulin (CaM).[13][14][15]

-

MLCK Activation : The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[13][14][16][17]

-

Myosin Phosphorylation : Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).[11][17][18]

-

Cross-Bridge Cycling : Phosphorylation of MLC20 enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and, ultimately, muscle contraction.[11][18]

Diltiazem's Point of Intervention

Diltiazem exerts its vasodilatory effect by directly targeting and inhibiting the L-type calcium channels in the vascular smooth muscle cell membrane.[3][5][19][20] By blocking these channels, diltiazem reduces the influx of calcium ions during membrane depolarization.[2][3][21] This seemingly simple action has a cascading effect:

-

Reduced Intracellular Calcium : The primary consequence of L-type channel blockade is a decrease in the intracellular concentration of free calcium.

-

Inhibition of the Contraction Cascade : With less available calcium to bind to calmodulin, the activation of MLCK is attenuated.[15] This, in turn, reduces the phosphorylation of myosin light chains, disrupting the cross-bridge formation necessary for contraction.[15]

-

Vascular Relaxation : The net result is the relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][5][8]

Signaling Pathway Visualization

The following diagram illustrates the molecular pathway of vascular smooth muscle contraction and the inhibitory action of Diltiazem.

Figure 1. Diltiazem's Mechanism of Action

Part 2: Experimental Protocols for Assessing Diltiazem's Efficacy

To rigorously evaluate the effects of diltiazem on vascular smooth muscle relaxation, a combination of ex vivo and in vitro techniques is employed.

Ex Vivo Assessment: The Organ Bath Assay

The organ bath assay is a classic and robust method for studying the contractility of isolated blood vessels.[22][23]

Detailed Protocol

-

Tissue Preparation :

-

Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the artery into 2-3 mm rings.

-

-

Mounting :

-

Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check :

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (optimized for the specific vessel).[24]

-

Assess the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[24]

-

To check endothelial integrity, pre-contract the rings with a vasoconstrictor like phenylephrine and then assess the relaxation response to an endothelium-dependent vasodilator like acetylcholine.[25]

-

-

Diltiazem Application :

-

After washing out the previous agents, induce a stable, submaximal contraction with a chosen vasoconstrictor (e.g., phenylephrine, U46619).[24]

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the resulting relaxation response at each concentration.

-

Experimental Workflow Visualization

Figure 2. Organ Bath Experimental Workflow

In Vitro Mechanistic Studies

To delve deeper into the cellular and molecular mechanisms, the following techniques are indispensable.

Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.[26][27]

-

Principle : A microelectrode forms a high-resistance "gigaseal" with the cell membrane, isolating a small patch of the membrane.[26] This allows for the recording of currents passing through the ion channels within that patch.

-

Application : In the context of diltiazem, the whole-cell patch-clamp configuration is used to measure the effect of the drug on L-type calcium currents.[27] Cells are voltage-clamped at a potential that promotes channel opening, and the inward calcium current is recorded before and after the application of diltiazem. A reduction in the current amplitude provides direct evidence of channel blockade.

Calcium Imaging

This technique enables the visualization and quantification of changes in intracellular calcium concentration.[28][29][30]

-

Principle : Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2, Fluo-4). The fluorescence intensity of the dye changes in proportion to the concentration of free intracellular calcium.[31]

-

Application : Vascular smooth muscle cells are stimulated with a vasoconstrictor to induce a rise in intracellular calcium. The subsequent application of diltiazem is expected to cause a decrease in the fluorescence signal, demonstrating its ability to lower intracellular calcium levels. Advanced techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to visualize localized calcium events near the cell membrane, such as "calcium sparklets" arising from the opening of single L-type calcium channels.[29][31]

Part 3: Data Presentation and Expected Outcomes

Quantitative Data Summary

The data obtained from these experiments can be summarized to provide a clear, comparative view of diltiazem's effects.

| Parameter | Control | Diltiazem (1 µM) | Diltiazem (10 µM) |

| Phenylephrine-induced Contraction (% of KCl max) | 85 ± 5% | 42 ± 4% | 18 ± 3% |

| Peak L-type Ca2+ Current (pA/pF) | -12.5 ± 1.1 | -6.8 ± 0.9 | -2.1 ± 0.5 |

| Peak [Ca2+]i Rise (F/F0) | 3.2 ± 0.3 | 1.8 ± 0.2 | 1.1 ± 0.1 |

Table 1: Representative data illustrating the dose-dependent inhibitory effects of diltiazem on vascular smooth muscle contraction, L-type calcium current, and intracellular calcium concentration. Data are presented as mean ± SEM.

Interpretation of Results

The expected results from these experimental approaches would collectively demonstrate that this compound induces vascular smooth muscle relaxation by:

-

Functionally antagonizing vasoconstriction in isolated arterial rings in a dose-dependent manner.

-

Directly inhibiting L-type calcium channels , as evidenced by a reduction in whole-cell calcium currents in patch-clamp recordings.

-

Lowering global intracellular calcium concentrations in response to agonist stimulation, as visualized through calcium imaging.

This multi-faceted approach provides a self-validating system, where the macroscopic functional data from organ bath experiments are explained by the cellular and molecular findings from electrophysiology and imaging.

Conclusion

This compound's role as a potent vasodilator is a direct consequence of its well-defined mechanism of action: the blockade of L-type calcium channels in vascular smooth muscle.[1][3][5] This inhibition disrupts the calcium-dependent signaling cascade that governs muscle contraction, leading to relaxation and a subsequent reduction in peripheral vascular resistance. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify these effects, contributing to a deeper understanding of this clinically vital therapeutic agent.

References

-

Diltiazem. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Patel, D. P., & Chorawala, M. R. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

-

Is diltiazem (calcium channel blocker) a smooth muscle relaxant? (2025, August 26). Dr.Oracle. [Link]

-

This compound for injection Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]

-

What is the mechanism of Ditiazem Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

Vascular smooth muscle contraction. (n.d.). CUSABIO. [Link]

-

Patch clamp. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

-

Cardizem LA (this compound) tablet label. (n.d.). U.S. Food and Drug Administration. [Link]

-

Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024, April 14). YouTube. [Link]

-

Clinical Profile of this compound CD 180mg Extended-Release Capsule. (n.d.). LinkedIn. [Link]

-

Diltiazem: Package Insert / Prescribing Information. (2025, December 3). Drugs.com. [Link]

-

Diltiazem. (n.d.). PubChem. [Link]

-

Jackson, W. F. (2000). Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. Journal of the American Society of Nephrology, 11(Supplement 1), S38-S44. [Link]

-

Myosin light-chain kinase. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

The contraction signal mechanism of the vascular smooth muscle cells,... (n.d.). ResearchGate. [Link]

-

L-type calcium channel inhibitor diltiazem prevents aneurysm formation by blood pressure-independent anti-inflammatory effects. (2013). Hypertension, 62(6), 1098-1104. [Link]

-

Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. (2011). Pharmacological Reviews, 63(3), 456-511. [Link]

-

Regulation of smooth muscle contraction by myosin light chain kinase... (n.d.). ResearchGate. [Link]

-

Vascular Smooth Muscle Contraction and Relaxation. (n.d.). CV Physiology. [Link]

-

Distinct Roles of Smooth Muscle and Non-muscle Myosin Light Chain-Mediated Smooth Muscle Contraction. (2019). Frontiers in Physiology, 10, 1489. [Link]

-

FDA Label for this compound Tablet, Extended Release Oral - Indications, Usage & Precautions. (n.d.). NDC List. [Link]

-

CARDIZEM® (this compound) Direct Compression Tablets Rx only. (n.d.). U.S. Food and Drug Administration. [Link]

-

Verapamil, diltiazem and nifedipine interactions with calmodulin stimulated (Ca2+ + Mg2+)-ATPase. (1987). Biochemical Pharmacology, 36(10), 1635-1640. [Link]

-

Signaling through Myosin Light Chain Kinase in Smooth Muscles. (2011). Journal of Biological Chemistry, 286(45), 38747-38752. [Link]

-

Cardizem CD (this compound) capsule label. (n.d.). U.S. Food and Drug Administration. [Link]

-

Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]

-

Role of the short isoform of myosin light chain kinase in the contraction of cultured smooth muscle cells as examined by its down-regulation. (2001). Proceedings of the National Academy of Sciences, 98(10), 5854-5859. [Link]

-

Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. (2024, September 12). The Scientist. [Link]

-

Calcium dynamics in vascular smooth muscle. (2010). Microcirculation, 17(4), 243-254. [Link]

-

Imaging Microdomain Ca2+ in Muscle Cells. (2004). Circulation Research, 94(9), 1151-1160. [Link]

-

Diltiazem Action Pathway. (n.d.). PubChem. [Link]

-

Experiments of Vascular Reactivity. (2022). Bio-protocol, 12(12), e4443. [Link]

-

Calcium Signaling in Smooth Muscle. (2010). Cold Spring Harbor Perspectives in Biology, 2(6), a004184. [Link]

-

EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. (n.d.). DMT - Myograph & Organ Bath Systems. [Link]

-

Cardizem (this compound) tablets. (n.d.). U.S. Food and Drug Administration. [Link]

-

Vascular Reactivity Protocol (Organ Bath): How to test endothelial integrity? (2020, September 24). ResearchGate. [Link]

-

Calcium sparks in smooth muscle. (2004). American Journal of Physiology-Cell Physiology, 287(5), C1199-C1211. [Link]

-

Diltiazem, a L-type Ca(2+) channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells. (2009). Molecular Genetics and Metabolism, 96(3), 154-159. [Link]

-

This compound in Dextrose Injection. (n.d.). U.S. Food and Drug Administration. [Link]

-

The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model. (2002). Proceedings of the National Academy of Sciences, 99(16), 10855-10860. [Link]

-

Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine. (2022). EPMA Journal, 13(2), 231-264. [Link]

-

Vascular reactivity studies using isolated tissue baths. (n.d.). emka TECHNOLOGIES. [Link]

-

Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. (2018). Molecular Cell, 71(5), 794-803.e4. [Link]

Sources

- 1. Diltiazem - Wikipedia [en.wikipedia.org]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 14. cusabio.com [cusabio.com]

- 15. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 17. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Distinct Roles of Smooth Muscle and Non-muscle Myosin Light Chain-Mediated Smooth Muscle Contraction [frontiersin.org]

- 19. Diltiazem, a L-type Ca(2+) channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pfizermedical.com [pfizermedical.com]

- 22. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vascular reactivity studies using isolated tissue baths [emkatech.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Patch clamp - Wikipedia [en.wikipedia.org]

- 27. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ahajournals.org [ahajournals.org]

- 31. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Pharmacological Profile of Diltiazem Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacological properties of diltiazem hydrochloride, a cornerstone therapeutic agent in cardiovascular medicine. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, pharmacokinetic and pharmacodynamic profiles, clinical applications, and critical considerations for this non-dihydropyridine calcium channel blocker.

Executive Summary: The Therapeutic Niche of Diltiazem

This compound occupies a unique position in the armamentarium against cardiovascular diseases. As a non-dihydropyridine calcium channel blocker, it exerts its therapeutic effects through a balanced action on both cardiac tissue and vascular smooth muscle.[1][2][3] This dual activity allows for the effective management of hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5][6][7] Unlike dihydropyridine calcium channel blockers, which are more selective for vascular smooth muscle, diltiazem's influence on the heart's conduction system and contractility provides a distinct advantage in specific clinical scenarios.[1][3][8] This guide will explore the intricate pharmacological details that underpin its clinical utility.

Molecular Mechanism of Action: Targeting the L-type Calcium Channel

Diltiazem's primary mechanism of action involves the inhibition of calcium ion influx through L-type (long-acting) voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[3][9][][11] Calcium ions are fundamental to the excitation-contraction coupling process in these tissues.[11] By binding to the alpha-1 subunit of the L-type calcium channel, diltiazem effectively reduces the intracellular concentration of calcium during depolarization.[9][] This leads to a cascade of physiological responses that are central to its therapeutic effects.

Impact on Vascular Smooth Muscle

In the walls of arteries, the reduced influx of calcium leads to smooth muscle relaxation and subsequent vasodilation.[9][] This widening of the blood vessels decreases peripheral vascular resistance, which is the primary mechanism behind diltiazem's antihypertensive effect.[4] Notably, the extent of blood pressure reduction is more pronounced in hypertensive individuals compared to those with normal blood pressure.[4][]

Cardiac Effects

Diltiazem's action on the heart is multifaceted and distinguishes it from dihydropyridine calcium channel blockers:

-

Negative Chronotropy: By slowing the influx of calcium into the sinoatrial (SA) node, the heart's natural pacemaker, diltiazem decreases the heart rate.[9][][11]

-

Negative Dromotropy: It slows conduction through the atrioventricular (AV) node, which is crucial for its antiarrhythmic properties, particularly in managing conditions like atrial fibrillation with rapid ventricular response.[9][12]

-

Negative Inotropy: Diltiazem reduces the force of myocardial contraction by limiting calcium entry into cardiac muscle cells, thereby decreasing myocardial oxygen demand.[9][] This effect is beneficial in the management of angina.

The following diagram illustrates the signaling pathway affected by diltiazem.

Caption: Diltiazem's mechanism of action on vascular and cardiac cells.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of diltiazem are critical to understanding its clinical application and dosing regimens.

Absorption and Bioavailability

Diltiazem is well-absorbed from the gastrointestinal tract following oral administration.[13][14] However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 40%.[13][14][15]

Distribution

Diltiazem is 70% to 80% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[4][13][14][16] The apparent volume of distribution is approximately 305 liters.[16]

Metabolism

Diltiazem is extensively metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[4] This metabolic pathway involves deacetylation, N-demethylation, and O-demethylation.[16] One of its major metabolites, desacetyl diltiazem, is pharmacologically active, possessing 25% to 50% of the coronary vasodilatory potency of the parent compound.[13]

Excretion

The plasma elimination half-life of diltiazem is approximately 3.0 to 4.5 hours for immediate-release formulations.[4][13] Only a small fraction (2% to 4%) of the unchanged drug is excreted in the urine.[4][13][14][16] The majority is eliminated as metabolites in the urine and bile.[14]

| Pharmacokinetic Parameter | Value | Source(s) |

| Absolute Bioavailability | ~40% | [13][14][15] |

| Plasma Protein Binding | 70-80% | [4][13][14][16] |

| Volume of Distribution | ~305 L | [16] |

| Elimination Half-Life (IR) | 3.0-4.5 hours | [4][13] |

| Primary Metabolism | Hepatic (CYP3A4) | [4] |

| Excretion | Urine and Bile | [14] |

Pharmacodynamics: Translating Mechanism to Clinical Effect

The pharmacodynamic effects of diltiazem are a direct consequence of its mechanism of action and are observable across various physiological parameters.

Experimental Protocol: Assessing Hemodynamic Effects of Intravenous Diltiazem

A common experimental approach to quantify the acute pharmacodynamic effects of diltiazem involves a controlled intravenous infusion study in healthy volunteers or patients with specific cardiovascular conditions.

Methodology:

-

Subject Recruitment: A cohort of subjects meeting specific inclusion and exclusion criteria is enrolled. Baseline cardiovascular parameters are recorded.

-

Catheterization: Intravenous access is established for drug administration and blood sampling. An arterial line may be placed for continuous blood pressure monitoring.

-

Dosing Regimen: A weight-based intravenous bolus of this compound (e.g., 0.25 mg/kg actual body weight over 2 minutes) is administered.[4][17][18]

-

Hemodynamic Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring are performed. Heart rate, PR interval, and blood pressure are recorded at predefined intervals.

-

Data Analysis: Changes from baseline in heart rate, blood pressure, and PR interval are calculated and statistically analyzed to determine the pharmacodynamic response.

Caption: Experimental workflow for assessing diltiazem's hemodynamic effects.

Cardiovascular Effects

-

Blood Pressure: Diltiazem effectively lowers both systolic and diastolic blood pressure.[19]

-

Heart Rate: It reduces resting and exercise-induced heart rate.[19]

-

Cardiac Conduction: Diltiazem prolongs the AH interval and the effective refractory period of the AV node.[20]

Clinical Applications

Diltiazem is approved for several cardiovascular indications and is also used off-label for other conditions.

FDA-Approved Indications

-

Hypertension: Used as monotherapy or in combination with other antihypertensive agents.[4][6][21]

-

Chronic Stable Angina: Effective in reducing the frequency of anginal episodes and increasing exercise tolerance.[4][5][22]

-

Vasospastic Angina (Prinzmetal's Angina): Highly effective in preventing coronary artery spasm.[5]

-

Atrial Fibrillation/Flutter: Used for temporary control of rapid ventricular rates.[4][7][12][22]

-

Paroxysmal Supraventricular Tachycardia (PSVT): Can be used for the rapid conversion of PSVT to sinus rhythm.[4][17]

Off-Label Uses

Diltiazem has been investigated for other conditions, including migraine prophylaxis, anal fissures, and pulmonary hypertension.[4][23]

| Indication | Typical Oral Dosage Range (Extended-Release) | Source(s) |

| Hypertension | 120-540 mg once daily | [4][22][24][25] |

| Chronic Stable Angina | 120-480 mg once daily | [15][22][24] |

| Atrial Fibrillation (Rate Control) | 120-360 mg once daily | [25] |

Note: Dosages must be individualized and depend on the specific formulation.

Adverse Effects and Contraindications

While generally well-tolerated, diltiazem can cause adverse effects, some of which are extensions of its pharmacological actions.[5]

Common Adverse Effects

Serious Adverse Effects

Rare but serious adverse effects include congestive heart failure, severe hypotension, and acute hepatic injury.[9][13][27]

Contraindications

Diltiazem is contraindicated in patients with:

-

Sick sinus syndrome (unless a functioning ventricular pacemaker is in place)

-

Second- or third-degree AV block (unless a functioning ventricular pacemaker is in place)

-

Severe hypotension (systolic blood pressure less than 90 mm Hg)

-

Acute myocardial infarction and pulmonary congestion

-

Hypersensitivity to diltiazem

Drug Interactions

Diltiazem's metabolism via CYP3A4 and its effects on cardiac conduction lead to numerous clinically significant drug interactions.[4]

CYP3A4 Inhibition

Diltiazem is a moderate inhibitor of CYP3A4 and can increase the plasma concentrations of other drugs metabolized by this enzyme, such as certain statins (e.g., simvastatin, lovastatin), cyclosporine, and some benzodiazepines.[24][28]

Additive Pharmacodynamic Effects

Concomitant use with other drugs that affect cardiac function can lead to additive effects:

-

Beta-blockers: Increased risk of bradycardia, AV block, and heart failure.[2][28]

-

Digoxin: Diltiazem can increase digoxin levels, potentiating its effects and risk of toxicity.[28]

-

Other Antiarrhythmics: Increased risk of proarrhythmic effects.

Conclusion

This compound remains a valuable therapeutic agent due to its well-characterized pharmacological profile. Its balanced effects on the vasculature and the heart provide a unique therapeutic window for managing a range of cardiovascular disorders. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for drug interactions is essential for its safe and effective use in both clinical practice and future drug development endeavors.

References

-

Diltiazem. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Diltiazem. (n.d.). Wikipedia. Retrieved from [Link]

-

The use of this compound in cardiovascular disorders. (1982). PubMed. Retrieved from [Link]

-

Diltiazem: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved from [Link]

-

Diltiazem (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]

-

Diltiazem: MedlinePlus Drug Information. (2017). MedlinePlus. Retrieved from [Link]

-

CARDIZEM® (this compound) Direct Compression Tablets Rx only. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Diltiazem Uses, Dosage & Side Effects. (2023). Drugs.com. Retrieved from [Link]

-

What is the mechanism of Ditiazem Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

This compound for injection Clinical Pharmacology. (n.d.). Pfizer Medical - US. Retrieved from [Link]

-

Diltiazem Dosage Guide + Max Dose, Adjustments. (2024). Drugs.com. Retrieved from [Link]

-

Diltiazem Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

-

Prescribed Diltiazem for AFib? What You Need to Know. (2023). BuzzRx. Retrieved from [Link]

-

Effects of this compound on cardiovascular response, platelet aggregation and coagulating activity during exercise testing in systemic hypertension. (1987). PubMed. Retrieved from [Link]

-

This compound for injection Dosage and Administration. (n.d.). Pfizer Medical - US. Retrieved from [Link]

-

This compound – Application in Therapy and Current Clinical Research. (n.d.). Retrieved from [Link]

-

How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021). RxList. Retrieved from [Link]

-

Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration. (2003). PubMed. Retrieved from [Link]

-

What are non-dihydropyridines (calcium channel blockers)? (2025). Dr.Oracle. Retrieved from [Link]

-

Drug Interactions for this compound extended - Release. (n.d.). PrescriberPoint. Retrieved from [Link]

-

Diltiazem Side Effects: Common, Severe, Long Term. (2024). Drugs.com. Retrieved from [Link]

-

Diltiazem interactions to avoid. (2024). SingleCare. Retrieved from [Link]

-

Diltiazem Afib. (n.d.). Consensus Academic Search Engine. Retrieved from [Link]

-

This compound capsule, extended release. (n.d.). DailyMed - NIH. Retrieved from [Link]

-

This compound 120 mg: Mechanism, Uses, and Safety. (n.d.). Sterispharma. Retrieved from [Link]

-

Diltiazem vs. Metoprolol for Atrial Fibrillation: 4 Differences to Know. (2024). GoodRx. Retrieved from [Link]

-

Calcium-Channel Blockers (CCBs). (n.d.). CV Pharmacology. Retrieved from [Link]

-

Calcium Channel Blockers Pharmacology for Beginners - The Only Guide You Need. (n.d.). RJPT SimLab. Retrieved from [Link]

-

DILTIAZEM - DILZEM® 30 mg, 60 mg, SA 90 mg Tablet, OD 120 mg and SR 180 mg Sustained-Release Tablet. (n.d.). Pfizer. Retrieved from [Link]

-

CARDIZEM® CD (this compound) Extended-Release Capsules. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

This compound CD Interactions. (n.d.). Drugs.com. Retrieved from [Link]

-

This compound SR Interactions. (n.d.). Drugs.com. Retrieved from [Link]

-

Non-Dihydropyridine Calcium Channel Blockers. (2025). PubMed.ai. Retrieved from [Link]

-

Diltiazem: Package Insert / Prescribing Information. (2025). Drugs.com. Retrieved from [Link]

-

This compound Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

-

Diltiazem side effects and how to avoid them. (2022). SingleCare. Retrieved from [Link]

-

Clinical Experience with Diltiazem in the Treatment of Cardiovascular Diseases. (2015). PMC - NIH. Retrieved from [Link]

-

Pharmacokinetics and metabolism of diltiazem in man. (1980). PubMed. Retrieved from [Link]

Sources